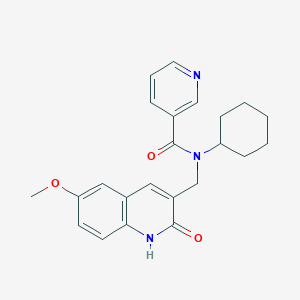
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide, also known as HMN-214, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was developed by the pharmaceutical company, HUYA Bioscience International, and is currently undergoing clinical trials.
Wirkmechanismus
Aurora kinase A is a serine/threonine kinase that is overexpressed in many types of cancer. It plays a critical role in mitosis and is required for the proper alignment and segregation of chromosomes during cell division. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide binds to the ATP-binding site of Aurora kinase A and inhibits its activity, leading to defects in mitotic spindle formation and chromosome alignment. This ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry, and to induce the expression of p21, a cell cycle inhibitor. It has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide is its specificity for Aurora kinase A. This allows for targeted inhibition of this protein without affecting other kinases or cellular processes. However, one limitation is that it may not be effective in all types of cancer, as some tumors may use alternative pathways to bypass the need for Aurora kinase A.
Zukünftige Richtungen
There are several potential future directions for the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide. One direction is to explore its use in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Another direction is to investigate its use in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Additionally, further research is needed to determine the optimal dosing and schedule for this compound in clinical trials, as well as to identify potential biomarkers of response.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide involves a multi-step process that begins with the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with p-toluidine to form the intermediate 7-methyl-2-(p-tolylamino)quinoline-3-carbaldehyde. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to form this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and ovarian cancer. It works by inhibiting the activity of the protein Aurora kinase A, which is involved in cell division and proliferation. This inhibition leads to cell cycle arrest and ultimately, cell death.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-6-9-19(10-7-15)25(23(27)21-4-3-11-28-21)14-18-13-17-8-5-16(2)12-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIAINEIJBGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

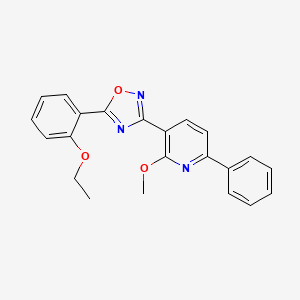
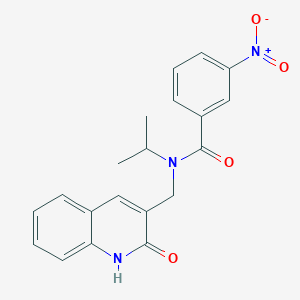
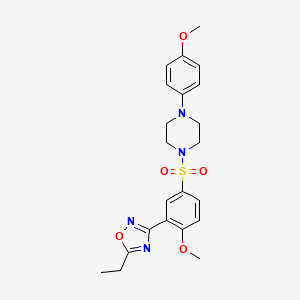
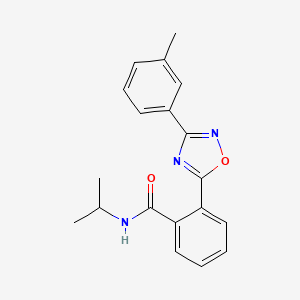
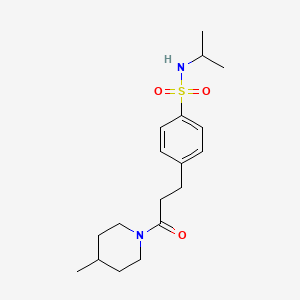
![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)


